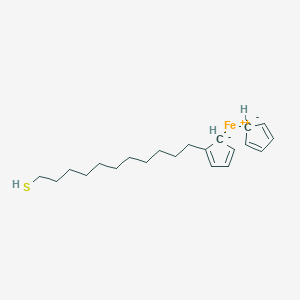

11-Ferrocenyl-1-undecanethiol

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

cyclopenta-1,3-diene;11-cyclopenta-1,4-dien-1-ylundecane-1-thiol;iron(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27S.C5H5.Fe/c17-15-11-7-5-3-1-2-4-6-8-12-16-13-9-10-14-16;1-2-4-5-3-1;/h9-10,13-14,17H,1-8,11-12,15H2;1-5H;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOWKXHCMQEEQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC(=C1)CCCCCCCCCCCS.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32FeS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746461 | |

| Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 1-(11-sulfanylundecyl)cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127087-36-9 | |

| Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 1-(11-sulfanylundecyl)cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 11-Ferrocenyl-1-undecanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 11-Ferrocenyl-1-undecanethiol, a key reagent in the development of self-assembled monolayers, electrochemical sensors, and advanced drug delivery systems. This document outlines a detailed multi-step synthetic pathway, purification protocols, and expected analytical data.

Overview and Physicochemical Properties

11-Ferrocenyl-1-undecanethiol is an organometallic compound featuring a ferrocene (B1249389) moiety linked to a C11 alkyl chain terminated with a thiol group. This unique structure allows for strong anchoring to gold surfaces via the thiol group, while the electroactive ferrocene unit provides a readable signal for various sensing applications.

| Property | Value |

| CAS Number | 127087-36-9[1][2] |

| Molecular Formula | C21H32FeS[1][2] |

| Molecular Weight | 372.39 g/mol [1][2] |

| Appearance | Orange solid |

| Melting Point | 36-41 °C[1] |

| Storage Temperature | 2-8 °C[1] |

Synthetic Pathway

The synthesis of 11-Ferrocenyl-1-undecanethiol can be achieved through a three-step process, beginning with the Friedel-Crafts acylation of ferrocene, followed by reduction of the resulting ketone, and finally, conversion of a terminal bromo group to the desired thiol.

Caption: Synthetic pathway for 11-Ferrocenyl-1-undecanethiol.

Experimental Protocols

Step 1: Synthesis of 11-Bromo-1-ferrocenylundecan-1-one (Friedel-Crafts Acylation)

Materials:

-

Ferrocene

-

11-Bromoundecanoyl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add 11-bromoundecanoyl chloride (1.0 eq) dropwise to the cooled suspension over 30 minutes.

-

In a separate flask, dissolve ferrocene (1.0 eq) in anhydrous DCM.

-

Add the ferrocene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by slowly pouring the mixture into ice-cold 1 M HCl.

-

Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Expected Yield: 75-85%

Step 2: Synthesis of 11-Bromo-1-ferrocenylundecane (Clemmensen Reduction)

Materials:

-

11-Bromo-1-ferrocenylundecan-1-one

-

Zinc dust

-

Mercuric chloride

-

Concentrated hydrochloric acid

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare amalgamated zinc by stirring zinc dust (5 eq) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

-

In a round-bottom flask, add the amalgamated zinc, toluene, and a small amount of water.

-

Add 11-bromo-1-ferrocenylundecan-1-one (1.0 eq) to the flask.

-

Slowly add concentrated hydrochloric acid (10 eq) portion-wise to the stirred mixture.

-

Heat the reaction mixture to reflux for 8 hours.

-

Cool the mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel using hexane as the eluent.

Expected Yield: 70-80%

Step 3: Synthesis of 11-Ferrocenyl-1-undecanethiol (Thiol Formation)

Materials:

-

11-Bromo-1-ferrocenylundecane

-

Thiourea

-

Sodium hydroxide (B78521)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 11-bromo-1-ferrocenylundecane (1.0 eq) and thiourea (1.2 eq) in ethanol.

-

Heat the mixture to reflux for 6 hours to form the isothiouronium salt.

-

Cool the reaction mixture and add a solution of sodium hydroxide (2.5 eq) in water.

-

Heat the mixture to reflux for an additional 2 hours to hydrolyze the salt.

-

Cool the reaction to room temperature and acidify with 1 M HCl.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification: The final product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yield: 80-90%

Purification Workflow

Caption: Purification workflow for 11-Ferrocenyl-1-undecanethiol.

Characterization Data

The structure and purity of the synthesized 11-Ferrocenyl-1-undecanethiol should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR (CDCl₃) | δ ~4.1 (s, 5H, unsubstituted Cp ring), δ ~4.05 (t, 2H, substituted Cp ring), δ ~4.0 (t, 2H, substituted Cp ring), δ ~2.5 (q, 2H, -CH₂-SH), δ ~2.35 (t, 2H, -Fc-CH₂-), δ 1.2-1.6 (m, 16H, alkyl chain), δ ~1.3 (t, 1H, -SH) |

| ¹³C NMR (CDCl₃) | δ ~89 (ipso-C of substituted Cp), δ ~69 (unsubstituted Cp carbons), δ ~68, ~67 (substituted Cp carbons), δ ~34 (-CH₂-SH), δ ~31 (-Fc-CH₂-), δ 24-30 (alkyl chain carbons) |

| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z = 372. Fragments corresponding to the loss of the thiol group, cleavage of the alkyl chain, and the characteristic ferrocenyl cation (m/z = 186) and cyclopentadienyliron cation (m/z=121) would be expected.[3] |

| Purity (by HPLC or GC-MS) | >95% |

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Anhydrous solvents and reagents are moisture-sensitive and should be handled under an inert atmosphere (nitrogen or argon).

-

Aluminum chloride is corrosive and reacts violently with water.

-

Concentrated hydrochloric acid is highly corrosive.

-

Thiourea is a suspected carcinogen.

-

Proper waste disposal procedures should be followed.

References

- 1. 11-(Ferrocenyl)undecanethiol 95 127087-36-9 [sigmaaldrich.com]

- 2. 11-(Ferrocenyl)undecanethiol | C21H32FeS | CID 71311085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Unexpected and delayed fragmentation dynamics of the organometallic ferrocene induced by ion-collision - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05430F [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 11-Ferrocenyl-1-undecanethiol

Introduction

11-Ferrocenyl-1-undecanethiol is an organosulfur compound featuring a ferrocene (B1249389) moiety attached to an eleven-carbon alkyl chain, which is terminated by a thiol group.[1] This unique structure allows it to form self-assembled monolayers (SAMs) on gold surfaces, making it a compound of significant interest in the fields of molecular electronics, biosensors, and interfacial electrochemistry.[1] The ferrocene group provides a redox-active center, while the thiol group serves as an anchor to the gold substrate. This guide provides a comprehensive overview of the physicochemical properties of 11-Ferrocenyl-1-undecanethiol, along with detailed experimental protocols for its synthesis and the formation and characterization of its self-assembled monolayers.

Physicochemical Properties

The fundamental physicochemical properties of 11-Ferrocenyl-1-undecanethiol are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C21H32FeS | [2] |

| Molecular Weight | 372.39 g/mol | [2] |

| Appearance | Off-white to yellow solid | [3] |

| Melting Point | 36-41 °C | [2][4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| Storage Temperature | 2-8 °C | [1][2][4] |

| CAS Number | 127087-36-9 | [1][2] |

| LogP | 6.83190 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [1][2] |

| Rotatable Bond Count | 11 | [2] |

| Exact Mass | 372.157408 Da | [2] |

| Complexity | 216 | [2] |

Experimental Protocols

Synthesis of 11-Ferrocenyl-1-undecanethiol

A common synthetic route to 11-Ferrocenyl-1-undecanethiol involves a multi-step process. The following is a representative protocol:

-

Friedel-Crafts Acylation: Ferrocene is acylated with 11-bromoundecanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to produce 11-bromo-1-ferrocenylundecan-1-one.

-

Reduction of the Ketone: The ketone is then reduced to the corresponding methylene (B1212753) group using a suitable reducing agent, such as triethylsilane and trifluoroacetic acid, to yield 11-bromoundecylferrocene.

-

Thiol Formation: The terminal bromine is substituted with a thiol group. This can be achieved by reacting the bromoalkane with a sulfur source like thiourea (B124793) followed by hydrolysis, or with sodium hydrosulfide.

-

Purification: The final product is purified by column chromatography on silica (B1680970) gel.

Characterization of the final product is typically performed using ¹H-NMR, infrared spectroscopy (IR), and mass spectrometry.[5]

Caption: Synthetic pathway for 11-Ferrocenyl-1-undecanethiol.

Formation of Self-Assembled Monolayers (SAMs) on Gold

11-Ferrocenyl-1-undecanethiol readily forms self-assembled monolayers on gold substrates. A typical procedure for the formation of these SAMs is as follows:

-

Substrate Preparation: A gold substrate (e.g., a gold-coated silicon wafer or a gold electrode) is cleaned to remove any organic contaminants. This can be done by immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.

-

SAM Formation: The cleaned gold substrate is immersed in a dilute solution of 11-Ferrocenyl-1-undecanethiol in a suitable solvent, typically ethanol, at a concentration of around 1-10 mM.[1] The immersion time can vary from a few hours to 24 hours to ensure the formation of a well-ordered monolayer.[1][6]

-

Rinsing: After immersion, the substrate is thoroughly rinsed with the solvent (ethanol) and then with deionized water to remove any non-covalently bound molecules.[1]

-

Drying: The substrate with the SAM is then dried under a stream of nitrogen.

The quality and ordering of the SAM can be influenced by factors such as the cleanliness of the substrate, the concentration of the thiol solution, the immersion time, and the temperature.[6]

Caption: Workflow for forming a self-assembled monolayer.

Electrochemical Properties and Behavior

The ferrocene moiety of 11-Ferrocenyl-1-undecanethiol is redox-active, undergoing a one-electron oxidation from ferrocene (Fe²⁺) to ferrocenium (B1229745) (Fe³⁺). This electrochemical behavior is central to its applications.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a key technique used to characterize the electrochemical properties of 11-Ferrocenyl-1-undecanethiol SAMs. A typical CV of a well-ordered monolayer on a gold electrode in an aqueous electrolyte (e.g., 0.1 M HClO₄) shows a pair of well-defined, symmetric redox peaks corresponding to the oxidation and reduction of the ferrocene/ferrocenium couple.[5] The formal potential of this redox couple is influenced by the electrolyte composition.[7]

The shape and position of the CV peaks provide information about the kinetics of electron transfer and the interactions between the ferrocene units within the monolayer.[8]

Redox-Induced Orientation Change

An interesting phenomenon observed in SAMs of 11-Ferrocenyl-1-undecanethiol is a change in the orientation of the molecules upon redox cycling.[5][9] When the terminal ferrocene group is oxidized to the positively charged ferrocenium, the electrostatic repulsion between adjacent ferrocenium ions and the interaction with anions from the electrolyte can cause the alkyl chains to tilt to a more upright position relative to the gold surface.[9][10] This structural change can be monitored in situ using techniques like Fourier Transform Infrared Reflection Absorption Spectroscopy (FT-IRRAS).[5][9]

Caption: Orientation change of the SAM upon redox cycling.

Applications

The unique physicochemical properties of 11-Ferrocenyl-1-undecanethiol and its self-assembled monolayers have led to their use in a variety of applications:

-

Electrochemical Biosensors: The well-defined electrochemical response of the ferrocene group can be used as a signal transducer in biosensors.[11] For instance, the binding of an analyte to a receptor immobilized on the SAM can alter the local environment of the ferrocene, leading to a measurable change in the electrochemical signal.

-

Molecular Electronics: SAMs of 11-Ferrocenyl-1-undecanethiol have been investigated as components in molecular electronic devices, such as molecular diodes and transistors.[2] The ability to control the redox state of the ferrocene allows for the modulation of charge transport through the monolayer.

-

Surface Modification: These SAMs can be used to modify the surface properties of gold, such as its work function.[12] This is relevant for applications in organic electronics and catalysis.

-

Electron Transfer Studies: The well-defined structure of these SAMs makes them excellent model systems for studying the fundamental aspects of electron transfer at electrode-electrolyte interfaces.[13]

Conclusion

11-Ferrocenyl-1-undecanethiol is a versatile molecule with a rich set of physicochemical properties that make it highly valuable for researchers in chemistry, materials science, and nanotechnology. Its ability to form well-ordered, redox-active self-assembled monolayers on gold surfaces provides a powerful platform for the development of advanced electrochemical devices and for fundamental studies of interfacial phenomena. The experimental protocols and data presented in this guide offer a solid foundation for professionals working with this important compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. lookchem.com [lookchem.com]

- 3. 11-Ferrocenyl-1-Undecanethiol | 127087-36-9 [amp.chemicalbook.com]

- 4. 11-(二茂铁基)十一烷硫醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Polarization Modulation Fourier Transform Infrared Studies of the Effects of Self-Assembly Time on the Order and Orientation of 11-Ferrocenyl-1-undecanethiol Monolayers on Gold | Semantic Scholar [semanticscholar.org]

- 7. Effect of electrolytes on the electrochemical behaviour of 11-(ferrocenylcarbonyloxy)undecanethiol SAMs on gold disk electrodes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Coverage dependent behavior of redox reaction induced structure change and mass transport at an 11-ferrocenyl-1-undecanethiol self-assembled monolayer on a gold electrode studied by an insitu IRRAS–EQCM combined system - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

electrochemical characterization of 11-Ferrocenyl-1-undecanethiol monolayers

An In-Depth Technical Guide to the Electrochemical Characterization of 11-Ferrocenyl-1-undecanethiol Monolayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of 11-Ferrocenyl-1-undecanethiol (Fc-C11-SH) on gold substrates are paramount model systems in interfacial electrochemistry. These highly organized molecular layers provide a robust platform for investigating fundamental electron transfer processes, mimicking biological systems, and developing novel sensors and molecular electronic devices. The Fc-C11-SH molecule consists of three key components: a thiol (-SH) group that forms a strong covalent bond with the gold surface, a flexible undecane (B72203) (-C11H22-) alkyl chain that acts as a tunneling barrier, and a terminal ferrocene (B1249389) (Fc) group, which is a well-behaved, reversible redox-active moiety. This structure allows for precise control over the distance between the redox center and the electrode surface, making it an ideal system for studying the kinetics and thermodynamics of electron transfer. This guide provides a comprehensive overview of the core electrochemical techniques and protocols used to prepare and characterize these important monolayers.

Monolayer Preparation and Characterization Workflow

The formation of a high-quality Fc-C11-SH monolayer is the critical first step for any electrochemical study. The general workflow involves substrate preparation, monolayer self-assembly, and subsequent characterization.

Experimental Protocol: Monolayer Formation

-

Substrate Preparation: Gold substrates, typically evaporated onto mica or silicon to expose the Au(111) crystal face, are used. Prior to monolayer formation, the substrate must be meticulously cleaned to remove organic and inorganic contaminants. This can be achieved by methods such as immersion in piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂), followed by thorough rinsing with ultrapure water and ethanol, and drying under a stream of nitrogen. Alternatively, UV/Ozone cleaning is a common and effective method.

-

Self-Assembly: The cleaned gold substrate is immersed in a dilute solution (typically ~1 mM) of 11-Ferrocenyl-1-undecanethiol in high-purity ethanol.[1] The self-assembly process is allowed to proceed for an extended period, often 12-24 hours, to ensure the formation of a well-ordered and densely packed monolayer.[1]

-

Rinsing: After immersion, the electrode is removed from the solution and rinsed thoroughly with copious amounts of ethanol to remove any non-covalently bound (physisorbed) molecules.[1] The electrode is then dried under a gentle stream of nitrogen gas and is ready for electrochemical characterization.

Core Electrochemical Characterization Techniques

Cyclic Voltammetry (CV)

Cyclic Voltammetry is the most common technique for characterizing Fc-C11-SH monolayers. It provides a wealth of information about the redox behavior, surface coverage, and electron transfer kinetics of the ferrocene moieties.

Experimental Protocol: Cyclic Voltammetry

-

Electrochemical Cell: A standard three-electrode cell is used.

-

Working Electrode (WE): The freshly prepared Fc-C11-SH modified gold electrode.

-

Reference Electrode (RE): Typically a Silver/Silver Chloride (Ag/AgCl) or a Saturated Calomel Electrode (SCE).[2]

-

Counter Electrode (CE): A platinum wire or gauze with a surface area larger than the working electrode.

-

-

Electrolyte: A deaerated solution containing a supporting electrolyte is required. Common choices include aqueous solutions like 0.1 M or 1.0 M perchloric acid (HClO₄) or non-aqueous solutions like 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) in acetonitrile.[3][4]

-

Procedure: The potential of the working electrode is swept linearly from an initial potential (where no Faradaic reaction occurs) to a vertex potential sufficient to oxidize the ferrocene (Fc → Fc⁺ + e⁻), and then the scan is reversed back to the initial potential, reducing the generated ferrocenium (B1229745) back to ferrocene (Fc⁺ + e⁻ → Fc). This cycle is repeated at various scan rates (ν).[3]

Data Analysis and Interpretation

A typical cyclic voltammogram for a well-behaved Fc-C11-SH monolayer shows a pair of symmetric anodic and cathodic peaks. Key parameters are extracted from these voltammograms:

-

Formal Potential (E°'): A measure of the thermodynamic redox potential of the surface-confined couple. It is calculated as the midpoint of the anodic (Eₚₐ) and cathodic (Eₚ꜀) peak potentials:

-

E°' = (Eₚₐ + Eₚ꜀) / 2 [5]

-

-

Surface Coverage (Γ): The concentration of electroactive ferrocene molecules per unit area. It is determined by integrating the charge (Q) under either the anodic or cathodic peak (after background subtraction) and applying the Faraday equation:

-

Γ = Q / (nFA)

-

Where Q is the charge in Coulombs, n is the number of electrons transferred (n=1 for the Fc/Fc⁺ couple), F is the Faraday constant (96,485 C/mol), and A is the electroactive area of the electrode in cm².[6]

-

-

Peak Separation (ΔEₚ): The difference between the anodic and cathodic peak potentials (ΔEₚ = Eₚₐ - Eₚ꜀). For an ideal, reversible, surface-immobilized redox species, ΔEₚ should be 0 mV. A non-zero and scan-rate-dependent ΔEₚ indicates kinetic limitations in the electron transfer process.[7]

-

Peak Shape and Full-Width at Half-Maximum (FWHM): For an ideal system with no interactions between redox centers, the FWHM is 90.6/n mV (i.e., ~90.6 mV for a one-electron process) at 298 K. Broader peaks or the appearance of multiple peaks can suggest lateral interactions between adjacent ferrocene moieties, heterogeneity in the monolayer structure (e.g., co-existence of ordered and disordered domains), or different microenvironments for the redox centers.[8][9]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to probe the properties of the monolayer-electrolyte interface. It provides information about the capacitance of the monolayer, which relates to its thickness and dielectric properties, and the charge-transfer resistance.

Experimental Protocol: EIS

-

Setup: The same three-electrode cell as for CV is used.

-

Procedure: A small amplitude AC potential (e.g., 5-10 mV) is superimposed on a constant DC potential, and the resulting AC current is measured. This is performed over a wide range of frequencies (e.g., from 100 kHz down to 0.1 Hz).[10] The experiment is typically run at a DC potential where no Faradaic reaction occurs to probe the dielectric properties of the film.

-

Data Analysis: The impedance data is often plotted in a Nyquist plot (imaginary impedance vs. real impedance). The data is then fitted to an equivalent circuit model to extract quantitative values for components representing physical processes. A common model for a monolayer-coated electrode is a Randles circuit.[11]

In-situ Scanning Tunneling Microscopy (STM)

In-situ STM allows for the direct visualization of the Fc-C11-SH monolayer structure at the solid-liquid interface with molecular resolution, providing a powerful correlation between structure and electrochemical properties.

Experimental Protocol: In-situ STM

-

Setup: An STM equipped with an electrochemical cell is used. The Fc-C11-SH/Au sample serves as the substrate (working electrode), while a reference and counter electrode are also present in the electrolyte-filled cell. The STM tip is typically a sharpened Pt/Ir wire.

-

Procedure: The substrate and tip potentials are controlled by a bipotentiostat. Images are acquired while the monolayer is immersed in the electrolyte, often under potential control.

-

Typical Imaging Conditions: Bias voltages can range from ±0.5 to ±2.0 V with tunneling currents of 1–100 pA.[1] The specific parameters are adjusted to achieve stable imaging and molecular resolution.

Quantitative Data and Interpretation

The electrochemical characterization of Fc-C11-SH monolayers yields several key quantitative parameters. The values can be influenced by the substrate, monolayer quality, and electrolyte composition.[12]

Table 1: Typical Electrochemical Parameters for Fc-C11-SH Monolayers on Gold

| Parameter | Typical Value | Method | Significance |

|---|---|---|---|

| Formal Potential (E°') | +0.15 to +0.35 V (vs. Ag/AgCl) | CV | Thermodynamic potential of the Fc/Fc⁺ couple; sensitive to the local dielectric environment and ion pairing.[2][12] |

| Surface Coverage (Γ) | (2.5 - 4.8) x 10⁻¹⁰ mol/cm² | CV | Indicates packing density; theoretical maximum for a close-packed monolayer is ~4.8 x 10⁻¹⁰ mol/cm².[6][13] |

| Electron Transfer Rate (k_et) | 1 - 100 s⁻¹ | CV (Laviron analysis) | Kinetic measure of how fast electrons tunnel between the electrode and the ferrocene moiety.[7][14] |

| Monolayer Capacitance (C_dl) | ~1 - 2 µF/cm² | EIS | Relates to the thickness and dielectric constant of the alkyl layer. |

Electron Transfer Kinetics

The transfer of an electron between the gold electrode and the terminal ferrocene group is a non-adiabatic tunneling process. The rate of this process is a key parameter of interest.

Laviron Method

For surface-immobilized species, the standard heterogeneous electron transfer rate constant (kₑₜ) can be estimated from the dependence of the peak separation (ΔEₚ) on the scan rate (ν) using the Laviron method.[15][16] By plotting Eₚₐ and Eₚ꜀ versus the logarithm of the scan rate, kₑₜ and the charge transfer coefficient (α) can be extracted from the intercepts and slopes of the linear regions at high scan rates.[14][17]

Tafel Analysis

A plot of the overpotential (η = Eₚ - E°') versus the logarithm of a kinetic parameter related to the scan rate can generate a Tafel plot.[7] The slope of the Tafel plot provides information about the transfer coefficient (α). Deviations from linearity can indicate changes in the reaction mechanism or mass-transport limitations, although the latter is generally not a concern for surface-confined species.[18][19]

Conclusion

The is a multifaceted process that provides deep insights into interfacial electron transfer. A combination of cyclic voltammetry, electrochemical impedance spectroscopy, and in-situ scanning tunneling microscopy allows for a comprehensive understanding of the system, linking electrochemical function to molecular structure. The quantitative data derived from these techniques are essential for the rational design of molecular electronic components, biosensors, and for fundamental studies of charge transport in well-defined molecular architectures.

References

- 1. daneshyari.com [daneshyari.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Coverage dependent behavior of redox reaction induced structure change and mass transport at an 11-ferrocenyl-1-undecanethiol self-assembled monolayer on a gold electrode studied by an insitu IRRAS–EQCM combined system - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 6. Direct electrochemistry of cytochrome c immobilized on gold electrode surface via Zr(IV) ion glue and its activity for ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrochemistry of redox-active self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effect of electrolytes on the electrochemical behaviour of 11-(ferrocenylcarbonyloxy)undecanethiol SAMs on gold disk electrodes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. iieta.org [iieta.org]

- 15. How to Extract Kinetic Parameters from CV Using Laviron and Nicholson Methods — Step-by-Step [eureka.patsnap.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. rsc.org [rsc.org]

- 18. Tafel Slope Plot as a Tool to Analyze Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

molecular structure of 11-Ferrocenyl-1-undecanethiol

An In-depth Technical Guide to the Molecular Structure of 11-Ferrocenyl-1-undecanethiol

Introduction

11-Ferrocenyl-1-undecanethiol, often abbreviated as FcC11SH, is a bifunctional organometallic compound that has garnered significant attention in the fields of nanotechnology, electrochemistry, and materials science. Its unique molecular architecture, consisting of a redox-active ferrocene (B1249389) headgroup, a flexible undecyl (11-carbon) alkane chain, and a sulfur-based anchoring group, allows it to form highly ordered, electroactive self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold.

This guide provides a comprehensive overview of the , its physicochemical properties, methods for its characterization, and the structural dynamics of its self-assembled monolayers. The content is tailored for researchers, scientists, and professionals in drug development and related scientific fields who utilize molecular-level engineering for advanced applications.

Core Molecular Structure and Physicochemical Properties

The structure of 11-Ferrocenyl-1-undecanethiol is defined by three distinct components:

-

The Ferrocene Moiety ((C₅H₅)Fe(C₅H₄)-): This is a metallocene, or "sandwich" compound, featuring an iron(II) atom positioned between two parallel cyclopentadienyl (B1206354) rings. This group is the electroactive center of the molecule, capable of undergoing a stable, reversible one-electron oxidation from the ferrous (Fe²⁺) to the ferricenium (Fe³⁺) state.

-

The Undecyl Alkane Chain (-(CH₂)₁₁-): This saturated 11-carbon hydrocarbon chain acts as a flexible spacer. It provides electrical insulation between the ferrocene moiety and the substrate when assembled into a monolayer and contributes to the structural integrity and ordering of the SAM through van der Waals interactions.

-

The Thiol Group (-SH): Located at the terminus of the alkyl chain, the thiol group serves as a powerful anchor. It forms a strong covalent bond with gold and other noble metal surfaces, facilitating the spontaneous self-assembly process.

The combination of these components results in an amphiphilic molecule ideally suited for creating functionalized surfaces.

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for 11-Ferrocenyl-1-undecanethiol.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₂FeS | [1][2][3] |

| Molecular Weight | 372.39 g/mol | [1][2] |

| IUPAC Name | 11-(ferrocenyl)undecane-1-thiol | [1] |

| CAS Number | 127087-36-9 | [1][3] |

| Appearance | Solid | |

| Melting Point | 36-41 °C | [2] |

| Storage Temperature | 2-8 °C |

Experimental Protocols

The synthesis and characterization of 11-Ferrocenyl-1-undecanethiol and its SAMs involve multi-step processes.

General Synthetic Workflow

While various specific synthetic routes exist, a common approach involves the Friedel-Crafts acylation of ferrocene, followed by reduction and conversion to the terminal thiol.

Protocol for Self-Assembled Monolayer (SAM) Formation on Gold

The formation of a FcC11SH monolayer on a gold surface is a well-established procedure.

-

Substrate Preparation: A gold substrate (e.g., gold-coated silicon wafer or glass slide) is rigorously cleaned to remove organic and inorganic contaminants. This typically involves sonication in solvents like acetone (B3395972) and ethanol, followed by treatment with piranha solution (a highly oxidizing mixture of sulfuric acid and hydrogen peroxide) or exposure to UV-Ozone.

-

Immersion: The cleaned gold substrate is immediately immersed in a dilute solution of 11-Ferrocenyl-1-undecanethiol (typically 0.1-1 mM) in a high-purity solvent such as absolute ethanol.

-

Incubation: The substrate is left in the solution for an extended period (typically 12-24 hours) at room temperature to allow for the formation of a well-ordered, densely packed monolayer. The self-assembly time can affect the final order and orientation of the molecules.[4]

-

Rinsing and Drying: After incubation, the substrate is removed from the solution, thoroughly rinsed with the pure solvent to remove any non-covalently bonded (physisorbed) molecules, and gently dried under a stream of inert gas (e.g., nitrogen or argon).

Characterization Protocols

-

Fourier Transform Infrared Reflection-Absorption Spectroscopy (FT-IRRAS): This technique is used to determine the orientation of the alkyl chains within the SAM on a reflective surface like gold.[5][6]

-

Methodology: An infrared beam is directed at the SAM-coated gold surface at a high angle of incidence. By comparing spectra taken with p-polarized and s-polarized light, information about the orientation of molecular dipoles relative to the surface can be obtained. According to surface selection rules, only vibrational modes with a dipole moment component perpendicular to the metal surface are strongly active in the p-polarized spectrum.

-

Data Interpretation: The frequencies of the methylene (B1212753) (CH₂) stretching modes (symmetric and asymmetric) are sensitive to the conformational order (gauche vs. trans) of the alkyl chains. Lower frequencies indicate a higher degree of all-trans conformation, characteristic of a well-ordered monolayer.[4]

-

-

Cyclic Voltammetry (CV): This electrochemical technique is used to characterize the redox behavior of the terminal ferrocene groups.

-

Methodology: The SAM-coated gold electrode is used as the working electrode in a three-electrode electrochemical cell with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire). The potential is swept, and the resulting current from the oxidation and reduction of the ferrocene is measured.

-

Data Interpretation: A well-formed monolayer exhibits a symmetric pair of oxidation and reduction peaks. The peak potential provides information about the formal potential of the ferrocene/ferricenium couple, while the peak shape and area relate to the surface coverage and the kinetics of electron transfer.

-

Supramolecular Assembly and Redox-Induced Dynamics

A key feature of FcC11SH monolayers is their dynamic nature. The structure and orientation of the molecules are not static but can be controlled by an external stimulus, namely the applied electrochemical potential.[5]

-

Reduced State (Neutral Ferrocene): In its neutral, reduced state, the ferrocene headgroup is hydrophobic. The alkyl chains in the monolayer are typically tilted with respect to the surface normal to optimize packing and van der Waals interactions.

-

Oxidized State (Positively Charged Ferricenium): Upon electrochemical oxidation, the ferrocene becomes a positively charged ferricenium cation (Fc⁺). This introduces significant electrostatic repulsion between adjacent headgroups. To minimize this repulsion and accommodate solvating ions (like perchlorate, ClO₄⁻) from the electrolyte solution, the molecules undergo a conformational change.[6][7] The alkyl chains adopt a more upright, perpendicular orientation relative to the gold surface.[6] This change is reversible upon reduction back to the neutral ferrocene state.

This redox-induced structural change is a fundamental property that makes these monolayers attractive for applications as molecular switches, sensors, and actuators.

Note: The above DOT script uses placeholder image URLs for visualization concepts as DOT language itself cannot render complex molecular tilting. In a real scenario, these would be pre-rendered images.

Conclusion

The is elegantly designed for the construction of functional surfaces. The interplay between its redox-active ferrocene head, insulating alkyl chain, and gold-binding thiol tail enables the formation of dynamic, ordered monolayers. The ability to control the supramolecular structure through electrochemical means provides a powerful platform for fundamental studies of electron transfer and for the development of advanced molecular electronic devices, biosensors, and smart materials. This guide provides the foundational knowledge required for professionals to understand, utilize, and innovate with this versatile molecule.

References

- 1. 11-(Ferrocenyl)undecanethiol | C21H32FeS | CID 71311085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. lookchem.com [lookchem.com]

- 4. Polarization Modulation Fourier Transform Infrared Studies of the Effects of Self-Assembly Time on the Order and Orientation of 11-Ferrocenyl-1-undecanethiol Monolayers on Gold | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Coverage dependent behavior of redox reaction induced structure change and mass transport at an 11-ferrocenyl-1-undecanethiol self-assembled monolayer on a gold electrode studied by an insitu IRRAS–EQCM combined system - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Redox Behavior of 11-Ferrocenyl-1-undecanethiol on Gold Electrodes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the redox behavior of 11-Ferrocenyl-1-undecanethiol (FcC11SH) self-assembled monolayers (SAMs) on gold electrodes. This system is a cornerstone in molecular electronics and biosensor development due to its well-defined and reversible electrochemical properties. Understanding the intricacies of its electron transfer kinetics and the factors influencing its stability is paramount for its application in diverse fields, including drug discovery and diagnostics.

Core Principles of Redox Activity

The electrochemical behavior of FcC11SH on a gold surface is characterized by the reversible oxidation and reduction of the terminal ferrocene (B1249389) group. The ferrocene moiety (Fc) can lose an electron to become a ferricenium cation (Fc+), a process that is electrochemically reversible. This redox event is the foundation of its utility as an electrochemical probe and mediator. The self-assembly of FcC11SH on gold occurs through a strong sulfur-gold bond, leading to the formation of a densely packed, organized monolayer that facilitates reproducible electrochemical measurements.

The general redox reaction can be described as:

Fc-(CH₂)₁₁-S-Au ⇌ Fc⁺-(CH₂)₁₁-S-Au + e⁻

This electron transfer process is influenced by several factors including the composition of the electrolyte, the structure of the underlying gold electrode, and the packing density of the monolayer itself.

Quantitative Electrochemical Data

The following tables summarize key quantitative data extracted from various studies on the FcC11SH/Au system. These parameters are crucial for comparing experimental setups and for the design of new electrochemical sensors and devices.

| Parameter | Value | Electrolyte | Comments |

| Formal Potential (E°') | ~+0.2 to +0.4 V vs Ag/AgCl | Typically aqueous acidic solutions (e.g., 0.1 M HClO₄) | The formal potential can be influenced by the anion of the electrolyte due to ion-pairing with the ferricenium cation. |

| Peak Separation (ΔEp) | ~0 - 60 mV | 0.1 M HClO₄ | An ideal reversible system exhibits a ΔEp of 0 mV. Small, non-zero values are common for surface-confined species and indicate fast electron transfer kinetics. |

| Surface Coverage (Γ) | ~(3-5) x 10⁻¹⁰ mol/cm² | Varies | Represents a densely packed monolayer. The theoretical maximum coverage is around 4.6 x 10⁻¹⁰ mol/cm². |

| Technique | Parameter | Value | Conditions |

| Cyclic Voltammetry (CV) | Apparent Electron Transfer Rate Constant (kₐₚₚ) | ~1 to 100 s⁻¹ | Dependent on electrolyte and temperature. |

| Chronoamperometry | Standard Heterogeneous Electron-Transfer Rate Constant (k⁰) | Varies significantly with bridge length in mixed monolayers. | For long alkyl chain bridges (>11 methylenes), rates are measured by CV or chronoamperometry.[1] |

| In-situ FT-IRRAS | Redox-Induced Orientation Change | Observable spectral changes upon oxidation/reduction. | In 0.1 M HClO₄, the orientation of the monolayer changes with the applied potential.[2][3] |

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing research. The following sections outline the standard procedures for preparing and analyzing FcC11SH-modified gold electrodes.

Preparation of Gold Electrodes

A clean and smooth gold surface is essential for the formation of a high-quality SAM.

-

Substrate: Polycrystalline gold films evaporated on a substrate (e.g., glass or silicon with a chromium or titanium adhesion layer) are commonly used.

-

Cleaning: The gold substrate is first cleaned to remove organic contaminants. This can be achieved by:

-

Immersion in a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for a short period (e.g., 1-5 minutes). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Alternatively, cleaning can be performed by UV-ozone treatment or by electrochemical cleaning cycles in an appropriate electrolyte.

-

-

Rinsing: Following cleaning, the substrate is thoroughly rinsed with deionized water and then with ethanol.

-

Drying: The cleaned substrate is dried under a stream of high-purity nitrogen gas.

Formation of 11-Ferrocenyl-1-undecanethiol Self-Assembled Monolayer (SAM)

-

Solution Preparation: Prepare a dilute solution of 11-Ferrocenyl-1-undecanethiol in a high-purity solvent, typically ethanol. A common concentration is around 1 mM.[4][5]

-

Immersion: Immerse the freshly cleaned and dried gold substrate into the FcC11SH solution. The immersion time can vary from a few hours to overnight (e.g., 12-24 hours) to ensure the formation of a well-ordered monolayer.[6] The process is typically carried out in the dark to prevent photo-oxidation of the ferrocene moiety.

-

Rinsing: After immersion, the modified electrode is removed from the solution and rinsed thoroughly with the pure solvent (ethanol) to remove any non-chemisorbed molecules.

-

Drying: The electrode is then dried under a stream of nitrogen. The FcC11SH-modified gold electrode is now ready for electrochemical analysis.

Electrochemical Characterization

Cyclic Voltammetry (CV) is the most common technique used to characterize the redox behavior of FcC11SH SAMs.[7][8]

-

Electrochemical Cell: A standard three-electrode cell is used, consisting of:

-

Working Electrode: The FcC11SH-modified gold electrode.

-

Reference Electrode: A stable reference electrode such as Ag/AgCl or a Saturated Calomel Electrode (SCE).

-

Counter Electrode: An inert conductor with a large surface area, typically a platinum wire or gauze.

-

-

Electrolyte: The choice of electrolyte is crucial as anions can interact with the oxidized ferrocene.[9] A common electrolyte is an aqueous solution of a non-coordinating acid, such as 0.1 M perchloric acid (HClO₄).[2][10]

-

Cyclic Voltammetry Measurement:

-

The potential of the working electrode is swept linearly from an initial potential (where no redox reaction occurs) to a potential sufficient to oxidize the ferrocene, and then the scan is reversed back to the initial potential.

-

The resulting current is measured as a function of the applied potential, yielding a cyclic voltammogram.

-

The scan rate can be varied to study the kinetics of the electron transfer process.

-

Visualizing the Process and Logic

The following diagrams, generated using Graphviz, illustrate the key workflows and relationships in the study of FcC11SH on gold electrodes.

Caption: Experimental workflow for the preparation and electrochemical analysis of an 11-Ferrocenyl-1-undecanethiol SAM on a gold electrode.

Caption: The reversible redox process of the ferrocene moiety at the gold electrode-electrolyte interface.

Conclusion

The self-assembled monolayer of 11-Ferrocenyl-1-undecanethiol on gold electrodes presents a robust and highly tunable platform for a multitude of electrochemical applications. Its well-characterized redox behavior, coupled with the ease of its preparation, makes it an ideal system for fundamental studies of electron transfer and for the development of novel sensors and electronic components. For professionals in drug development, FcC11SH-based biosensors offer a promising avenue for creating sensitive and specific assays for a wide range of biological targets. A thorough understanding of the principles and experimental details outlined in this guide is essential for harnessing the full potential of this versatile molecular system.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. research.utwente.nl [research.utwente.nl]

- 6. diva-portal.org [diva-portal.org]

- 7. researchgate.net [researchgate.net]

- 8. Scholarly Article or Book Chapter | Cyclic Voltammetric Analysis of Ferrocene Alkanethiol Monolayer Electrode Kinetics Based on Marcus Theory | ID: fq9783942 | Carolina Digital Repository [cdr.lib.unc.edu]

- 9. Effect of electrolytes on the electrochemical behaviour of 11-(ferrocenylcarbonyloxy)undecanethiol SAMs on gold disk electrodes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Coverage dependent behavior of redox reaction induced structure change and mass transport at an 11-ferrocenyl-1-undecanethiol self-assembled monolayer on a gold electrode studied by an insitu IRRAS–EQCM combined system - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Self-Assembly of 11-Ferrocenyl-1-undecanethiol on Gold Surfaces

Executive Summary

This technical guide provides a comprehensive overview of the principles, experimental protocols, and characterization of self-assembled monolayers (SAMs) formed from 11-Ferrocenyl-1-undecanethiol (Fc-C11-SH) on gold surfaces. The unique electrochemical properties of the ferrocene (B1249389) moiety, combined with the well-established chemistry of alkanethiols on gold, make these SAMs exemplary systems for studying charge transfer mechanisms and for the development of biosensors, molecular electronics, and drug delivery platforms. This document details the fabrication process, from substrate preparation to monolayer formation, and discusses key analytical techniques for characterizing the structural and electrochemical integrity of the film. Quantitative data are summarized for ease of reference, and critical processes are visualized through diagrams to facilitate understanding.

Introduction to Ferrocenyl-Alkanethiol SAMs

Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a substrate. The system of alkanethiols on gold is one of the most extensively studied due to the strong, covalent-like bond between sulfur and gold, which drives the formation of a dense, well-ordered monolayer.

11-Ferrocenyl-1-undecanethiol is a bifunctional molecule composed of three key parts:

-

A thiol headgroup (-SH): This group has a strong affinity for gold surfaces, leading to the chemisorption of the molecule and the formation of a stable gold-thiolate (Au-S) bond.

-

An undecane (B72203) alkyl chain (-(CH2)11-): This eleven-carbon chain acts as a spacer, providing structural order through van der Waals interactions between adjacent chains. It also serves as a dielectric barrier influencing the electron transfer kinetics.

-

A ferrocene tail group (Fc): This organometallic redox-active moiety can be reversibly oxidized and reduced (Fc ⇌ Fc⁺ + e⁻), making it an excellent probe for electrochemical studies.

The resulting monolayer presents the ferrocene units at the interface with the electrolyte, allowing for their electrochemical interrogation. The structure and packing density of the monolayer significantly influence the electrochemical behavior of the ferrocene groups.

Experimental Protocols

Materials and Reagents

-

Substrate: Gold-coated substrates (e.g., gold-sputtered silicon wafers or glass slides with a chromium or titanium adhesion layer).[1]

-

Thiol: 11-Ferrocenyl-1-undecanethiol (Fc-C11-SH).

-

Solvent: High-purity ethanol (B145695) (200 proof).[2]

-

Cleaning Solutions: Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) or UV-Ozone treatment. (Caution: Piranha solution is extremely corrosive and reactive).

-

Rinsing Solvents: Ethanol, deionized water.

-

Inert Gas: Dry nitrogen or argon.[2]

Gold Substrate Preparation

A clean, contaminant-free gold surface is critical for the formation of a high-quality SAM.

-

Initial Cleaning: Sonicate the gold substrates in a sequence of solvents such as acetone, isopropanol, and finally ethanol (5-10 minutes each) to remove organic residues.

-

Oxidative Cleaning:

-

Piranha Etching: Immerse the substrates in freshly prepared piranha solution for 5-10 minutes. This process removes organic contaminants and creates a hydrophilic surface.

-

UV-Ozone Treatment: Alternatively, expose the substrates to UV-Ozone for 15-20 minutes.

-

-

Rinsing: Thoroughly rinse the cleaned substrates with copious amounts of deionized water, followed by ethanol.

-

Drying: Dry the substrates under a stream of dry nitrogen gas. The substrates should be used immediately to prevent recontamination.

SAM Formation

-

Solution Preparation: Prepare a dilute solution of 11-Ferrocenyl-1-undecanethiol in ethanol. A typical concentration is 1 mM.[3][4] For mixed monolayers, stock solutions of each thiol are prepared separately and then mixed to the desired ratio.[2]

-

Immersion: Immerse the clean, dry gold substrates into the thiol solution in a clean glass container.[2] To minimize oxidation, the headspace of the container can be backfilled with an inert gas like nitrogen.[2]

-

Assembly Time: Allow the self-assembly process to proceed for 24-48 hours to ensure the formation of a well-ordered and densely packed monolayer.[2]

-

Rinsing: After immersion, remove the substrates from the solution and rinse thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.[2]

-

Drying: Dry the functionalized substrates with a stream of dry nitrogen.

-

Storage: Store the prepared SAMs in a clean, dry environment, such as a petri dish or under an inert atmosphere.

Characterization of the Monolayer

Workflow for SAM Characterization

Caption: Workflow from substrate preparation to monolayer characterization.

Surface Wettability: Contact Angle Goniometry

Contact angle measurements provide information about the hydrophobicity and packing quality of the SAM.[5] A well-ordered monolayer of alkanethiols should result in a hydrophobic surface.

| Parameter | Typical Value | Reference |

| Water Contact Angle on Clean Gold | 49° - 65° | [6] |

| Water Contact Angle on Fc-C11-SH SAM | ~75° - 85° | Varies with packing |

| Water Contact Angle on well-packed Alkyl SAM (e.g., C16SH) | ~105° | [7] |

Monolayer Thickness: Spectroscopic Ellipsometry

Ellipsometry is a non-destructive optical technique used to determine the thickness of thin films.[8][9] The thickness of the Fc-C11-SH monolayer is expected to be consistent with the length of the molecule in a tilted orientation.

| Parameter | Typical Value | Reference |

| Theoretical Molecular Length (Fc-C11-SH) | ~20 - 22 Å | Calculated |

| Measured Ellipsometric Thickness | ~16 - 20 Å | [10] |

| Assumed Refractive Index of SAM | ~1.45 - 1.50 | Standard for alkyl chains |

Note: The measured thickness is less than the theoretical length due to the tilt angle of the alkyl chains on the gold surface, typically around 30° from the surface normal.[11]

Elemental Composition: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that confirms the elemental composition of the monolayer and the chemical state of the elements.

| Element | Core Level | Expected Binding Energy (eV) | Significance | Reference |

| Iron | Fe 2p₃/₂ | ~708.0 eV | Confirms presence of ferrocene (Fe²⁺) | [10][11] |

| Iron | Fe 2p₁/₂ | ~720.7 eV | Confirms presence of ferrocene | [11] |

| Sulfur | S 2p₃/₂ | ~162.0 eV | Indicates thiolate bond to gold (Au-S) | [12] |

| Sulfur | S 2p₁/₂ | ~163.2 eV | Indicates thiolate bond to gold | [12] |

| Carbon | C 1s | ~284.5 - 285.0 eV | Alkyl chain and cyclopentadienyl (B1206354) rings | [10] |

| Gold | Au 4f₇/₂ | ~84.0 eV | Substrate signal |

Electrochemical Behavior: Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique for probing the redox activity of the ferrocene head groups. The experiment involves cycling the potential of the SAM-modified gold electrode and measuring the resulting current.

Caption: A typical three-electrode setup for cyclic voltammetry.

The resulting voltammogram for a well-behaved Fc-C11-SH SAM shows a pair of symmetric redox peaks corresponding to the oxidation and reduction of the ferrocene moiety.

| Parameter | Description | Typical Value (vs. Ag/AgCl) | Reference |

| E½ (Formal Potential) | (Epa + Epc) / 2 | +0.20 V to +0.45 V | [13] |

| ΔEp (Peak Separation) | |Epa - Epc| | ~0 - 60 mV | Ideal is 0 mV for surface-bound species |

| Γ (Surface Coverage) | Amount of electroactive molecules | ~2 - 4 x 10⁻¹⁰ mol/cm² | Calculated from integrated peak area |

Note: The formal potential can be influenced by the electrolyte composition, particularly the anion, due to ion-pairing effects with the oxidized ferrocenium (B1229745) cation.[14] The structure of the monolayer also plays a key role, with disordered regions and defects affecting the electrochemical response.[15][16]

Mechanism of Self-Assembly

The formation of the Fc-C11-SH monolayer on gold is a multi-step process driven by thermodynamics.

Caption: The key stages in the self-assembly of alkanethiols on a gold surface.

-

Initial Adsorption: The thiol molecules quickly adsorb from the solution onto the gold surface.[12] Initially, they may lie flat in a "striped phase".[12]

-

Chemisorption: The sulfur headgroup chemically bonds to the gold surface, forming a stable gold-thiolate bond. This is the primary driving force for the assembly.[12] The energy of this interaction is approximately 160-190 kJ/mol.[12]

-

Reorganization: Over several hours, the molecules, now anchored to the surface, slowly reorganize into a densely packed, quasi-crystalline structure. This process is driven by the weaker van der Waals interactions between the alkyl chains, which favor an upright, tilted orientation to maximize packing density.

Conclusion and Applications

The self-assembly of 11-Ferrocenyl-1-undecanethiol on gold surfaces provides a robust and highly reproducible method for creating electroactive interfaces. The ability to precisely control the structure and electronic properties of these surfaces makes them invaluable in various fields. For researchers and drug development professionals, these platforms can be used to develop sensitive electrochemical biosensors for detecting specific analytes, to study electron transfer in biological systems, and to create functional surfaces for controlled drug release or cell interaction studies. A thorough understanding of the preparation and characterization protocols outlined in this guide is essential for fabricating high-quality, reliable ferrocenyl-alkanthiol SAMs for advanced applications.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdmf.hkust.edu.hk [mdmf.hkust.edu.hk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Spectroscopic ellipsometry of self assembled monolayers: interface effects. The case of phenyl selenide SAMs on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. diva-portal.org [diva-portal.org]

- 13. researchgate.net [researchgate.net]

- 14. Effect of electrolytes on the electrochemical behaviour of 11-(ferrocenylcarbonyloxy)undecanethiol SAMs on gold disk electrodes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 16. Electrochemical characterization of self-assembled ferrocene-terminated alkanethiol monolayers on low-index gold single crystal electrodes (Journal Article) | ETDEWEB [osti.gov]

An In-depth Technical Guide to the Safe Handling of 11-Ferrocenyl-1-undecanethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling procedures for 11-Ferrocenyl-1-undecanethiol (CAS No. 127087-36-9), a compound utilized in advanced applications such as the self-assembly of monolayer-based molecular diodes and as a molecular probe in electrochemical research.[1][2][3] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Physicochemical and Safety Data

The following tables summarize the key physical, chemical, and safety properties of 11-Ferrocenyl-1-undecanethiol.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₂FeS | [1][4][5] |

| Molecular Weight | 372.39 g/mol | [5][6] |

| Appearance | Solid | [6][7] |

| Melting Point | 36-41 °C | [1][6][7] |

| Storage Temperature | 2-8°C | [1][6][7] |

| Assay | 95% | [6][7] |

Table 2: Hazard Identification and Classification

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation (Category 2) | Xi | Warning | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | Xi | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Xi | Warning | H335: May cause respiratory irritation |

Experimental Protocols: Safe Handling Procedures

While specific experimental protocols for the synthesis or use of 11-Ferrocenyl-1-undecanethiol are application-dependent, the following general procedures for safe handling should be strictly followed.

2.1. Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

-

Eye Protection: Safety glasses with side shields or goggles are essential to protect against eye irritation.

-

Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

-

Respiratory Protection: If working in a poorly ventilated area or with the potential to generate dust, use a NIOSH-approved respirator.

2.2. Engineering Controls

-

Ventilation: Always handle 11-Ferrocenyl-1-undecanethiol in a well-ventilated area. Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[8]

-

Eye Wash Station and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the immediate work area.

2.3. Handling and Storage

-

Handling:

-

Storage:

Emergency Procedures

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8] |

| Ingestion | Immediately make the victim drink water (two glasses at most). Consult a physician.[8] |

3.1. Spill and Leak Procedures

-

Personal Precautions: Avoid substance contact and do not breathe vapors or aerosols. Ensure adequate ventilation and evacuate the danger area.

-

Environmental Precautions: Do not let the product enter drains.

-

Containment and Cleanup: Cover drains. Collect, bind, and pump off spills. Take up with liquid-absorbent material and dispose of it properly. Clean the affected area.

Disposal Considerations

Dispose of 11-Ferrocenyl-1-undecanethiol and its container in accordance with local, regional, and national regulations. It is recommended to dispose of the contents and container at an approved waste disposal plant.[8]

Logical Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling 11-Ferrocenyl-1-undecanethiol from receipt to disposal.

References

- 1. lookchem.com [lookchem.com]

- 2. 11-Ferrocenyl-1-Undecanethiol | 127087-36-9 [chemicalbook.com]

- 3. 11-Ferrocenyl-1-Undecanethiol Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 11-(Ferrocenyl)undecanethiol | C21H32FeS | CID 71311085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Online CAS Number 127087-36-9 - TRC - 11-Ferrocenyl-1-undecanethiol | LGC Standards [lgcstandards.com]

- 6. 11-(Ferrocenyl)undecanethiol 95 127087-36-9 [sigmaaldrich.com]

- 7. scientificlabs.ie [scientificlabs.ie]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 11-Ferrocenyl-1-Undecanethiol | 127087-36-9 [amp.chemicalbook.com]

Navigating the Solubility of 11-Ferrocenyl-1-undecanethiol: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

11-Ferrocenyl-1-undecanethiol is a ferrocene-terminated alkanethiol crucial for the formation of redox-active self-assembled monolayers (SAMs) in applications ranging from molecular electronics to biosensors. A thorough understanding of its solubility is paramount for the preparation of high-quality, reproducible monolayer films and for its broader use in solution-based applications. This technical guide provides a comprehensive overview of the known solubility characteristics of 11-Ferrocenyl-1-undecanethiol, addresses the current gap in quantitative data, and furnishes detailed experimental protocols for its determination. This document is intended to be a valuable resource for researchers, enabling them to effectively utilize this compound in their work.

Introduction

Physicochemical Properties and Predicted Solubility

The molecular structure of 11-Ferrocenyl-1-undecanethiol inherently dictates its solubility. The long alkyl chain and the ferrocene (B1249389) moiety contribute to its non-polar character, while the thiol group provides a site for polar interactions.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₂FeS | |

| Molecular Weight | 372.39 g/mol | |

| Melting Point | 36-41 °C | |

| LogP (Octanol-Water Partition Coefficient) | 6.83190 |

The high LogP value of 6.83190 strongly indicates a lipophilic nature, suggesting that 11-Ferrocenyl-1-undecanethiol will have a strong preference for non-polar organic solvents over polar solvents like water.

Qualitative and Inferred Solubility Data

Direct quantitative solubility data for 11-Ferrocenyl-1-undecanethiol is scarce in the literature. However, based on its use in experimental procedures for SAM formation, a qualitative and inferred understanding of its solubility can be summarized.

Table of Qualitative Solubility:

| Solvent | Polarity | Solubility | Notes |

| Ethanol (B145695) | Polar | Soluble | Commonly used for preparing SAM solutions at concentrations of 0.1 mM, 1 mM, 3 mM, and 10 mM. |

| Methanol | Polar | Slightly Soluble | |

| Chloroform | Non-polar | Slightly Soluble | |

| Water | Highly Polar | Insoluble (predicted) | Based on the high LogP value. |

| Hexane | Non-polar | Soluble (predicted) | Based on the high LogP value and long alkyl chain. |

| Toluene | Non-polar | Soluble (predicted) | Based on the high LogP value and the presence of the aromatic-like ferrocene group. |

| Dichloromethane | Moderately Polar | Soluble (predicted) | Often a good solvent for organometallic compounds. |

Experimental Protocols for Solubility Determination

Given the absence of comprehensive quantitative data, researchers may need to determine the solubility of 11-Ferrocenyl-1-undecanethiol in specific solvents for their applications. The following protocols provide a framework for both qualitative and quantitative assessment.

Materials and Reagents

-

11-Ferrocenyl-1-undecanethiol

-

Analytical grade solvents (e.g., ethanol, hexane, toluene, dichloromethane, etc.)

-

Deionized water

-

Small vials or test tubes with caps

-

Vortex mixer or magnetic stirrer

-

Analytical balance (accurate to at least 0.1 mg)

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

UV-Vis spectrophotometer and cuvettes (for quantitative analysis)

Protocol for Qualitative Solubility Assessment

This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent at an approximate concentration.

-

Preparation: In a series of labeled vials, add approximately 1 mg of 11-Ferrocenyl-1-undecanethiol.

-

Solvent Addition: To each vial, add 1 mL of a different solvent. This creates a test concentration of approximately 1 mg/mL.

-

Mixing: Cap the vials securely and vortex or stir the mixtures vigorously for 2-3 minutes at a controlled temperature (e.g., 25 °C).

-

Observation: Allow the vials to stand for at least 10 minutes and observe.

-

Soluble: The solution is clear and no solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may be colored due to the ferrocenyl group.

-

Insoluble: The solid material remains unchanged at the bottom of the vial.

-

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This method determines the saturation solubility by measuring the mass of the dissolved solid in a known volume of solvent.

-

Sample Preparation: Add an excess amount of 11-Ferrocenyl-1-undecanethiol to a known volume of the desired solvent in a sealed vial (e.g., add ~20 mg to 5 mL of solvent).

-

Equilibration: Place the vial in a temperature-controlled shaker or stirrer and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to rest in the temperature-controlled environment for at least 12 hours to allow undissolved solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter (e.g., 0.2 µm PTFE) to remove all undissolved solid.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Mass Determination: Once the solvent is completely removed, re-weigh the vial. The difference in mass corresponds to the amount of 11-Ferrocenyl-1-undecanethiol dissolved in the known volume of the solvent.

-

Calculation: Calculate the solubility in g/L or mol/L.

Protocol for Quantitative Solubility Determination (UV-Vis Spectrophotometry)

This method is suitable for lower solubility ranges and leverages the chromophore of the ferrocenyl group. A calibration curve must first be generated.

-

Calibration Curve:

-

Prepare a stock solution of 11-Ferrocenyl-1-undecanethiol of known concentration in the solvent of interest.

-

Prepare a series of dilutions from the stock solution.

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max) for the ferrocenyl group (typically in the range of 440-450 nm).

-

Plot absorbance versus concentration to create a calibration curve and determine the molar absorptivity (ε) from the Beer-Lambert law (A = εbc).

-

-

Saturated Solution Preparation: Prepare a saturated solution as described in steps 1-3 of the gravimetric method.

-

Dilution and Measurement: Carefully withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the pure solvent to bring the absorbance into the linear range of the calibration curve.

-

Absorbance Reading: Measure the absorbance of the diluted solution at λ_max.

-

Calculation: Use the calibration curve and the dilution factor to calculate the concentration of the saturated solution.

Visualizations

Workflow for Solubility Determination

Caption: Experimental workflow for solubility assessment.

Molecular Structure and Solubility Relationship

Caption: Structure-solubility relationship diagram.

Conclusion

While quantitative solubility data for 11-Ferrocenyl-1-undecanethiol remains largely uncharacterized in the scientific literature, its physicochemical properties and extensive use in forming self-assembled monolayers from ethanolic solutions provide a strong basis for predicting its solubility behavior. It is demonstrably soluble in ethanol and is expected to be highly soluble in other non-polar organic solvents, with poor solubility in polar solvents like water. For applications requiring precise knowledge of its solubility in a specific solvent system, the detailed experimental protocols provided in this guide offer a reliable methodology for its determination. This guide serves as a foundational resource for researchers, enabling more informed and effective use of this important organometallic compound.

theoretical studies of 11-Ferrocenyl-1-undecanethiol SAMs

An In-depth Technical Guide on the Theoretical and Experimental Studies of 11-Ferrocenyl-1-undecanethiol Self-Assembled Monolayers (SAMs)

Introduction

Self-assembled monolayers (SAMs) composed of 11-Ferrocenyl-1-undecanethiol (Fc-C11-SH) on gold substrates represent a cornerstone in the fields of molecular electronics, electrochemistry, and biosensing.[1] The system's appeal lies in the unique combination of a long alkyl chain (C11) providing structural order, a thiol (-SH) group for robust anchoring to gold surfaces, and a terminal ferrocene (B1249389) (Fc) unit, which is a well-behaved redox-active moiety.[2][3] This guide provides a comprehensive overview of the theoretical underpinnings and experimental investigations of Fc-C11-SH SAMs, tailored for researchers, scientists, and professionals in drug development.

The ferrocene group serves as an excellent electrochemical probe, undergoing a stable, one-electron reversible redox reaction.[4] This property allows for detailed studies of electron transfer (ET) phenomena at electrode-electrolyte interfaces.[5][6] Theoretical models, primarily Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have been instrumental in elucidating the relationship between the SAM's structural organization and its electronic and electrochemical properties.[3][7][8] These studies investigate how factors like molecular packing, tilt angle, and the local environment of the ferrocene units influence the observed electrochemical behavior.[2][8]

Theoretical Framework

Molecular Structure and Organization

Theoretical studies, often corroborated by experimental techniques like Near-Edge X-ray Absorption Fine Structure (NEXAFS) and Scanning Tunneling Microscopy (STM), reveal that Fc-C11-SH molecules form a densely packed monolayer on Au(111) surfaces.[2][3][9]

-

Molecular Tilt: The undecanethiol chains are not perpendicular to the gold surface but are tilted to maximize van der Waals interactions between adjacent chains. MD simulations and experimental data suggest an average tilt angle of approximately 30° with respect to the surface normal.[3][10]

-

Ferrocene Moiety: The bulky ferrocene headgroup (diameter ~6.7 Å) is significantly larger than the cross-section of the alkyl chain.[2] This size mismatch induces strain within the monolayer, leading to a variety of local microenvironments for the ferrocene units. This structural heterogeneity is a key factor in explaining the non-ideal electrochemical behavior often observed.[2][4][11]

-

Odd-Even Effects: The orientation of the terminal ferrocene group and, consequently, the electronic coupling with the electrode can exhibit an odd-even effect depending on the number of methylene (B1212753) units in the alkyl chain. For an odd number of carbons like in Fc-C11-SH, the ferrocene moiety tends to have a more upright orientation compared to its even-numbered counterparts.[2]

Electronic Structure and Electron Transfer

DFT calculations have provided significant insights into the electronic structure of Fc-C11-SH SAMs.

-